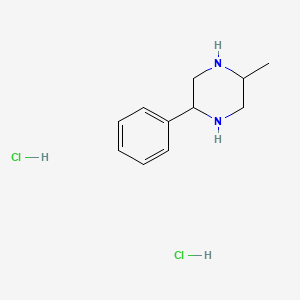
2-Methyl-5-phenylpiperazinedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of piperazine derivatives and contains both a methyl group and a phenyl group.
- The compound’s structure consists of a piperazine ring (a six-membered heterocycle containing two nitrogen atoms) with a methyl group (CH3) at position 2 and a phenyl group (C6H5) at position 5.
- The dihydrochloride salt form indicates that it exists as a salt with two chloride ions (Cl-) per molecule.
2-Methyl-5-phenylpiperazinedihydrochloride: (CAS#: 13925-05-8) is an organic compound with the molecular formula CHNCl.
Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound are not widely documented, piperazine derivatives can be synthesized through various methods, including cyclization reactions.
Reaction Conditions: These may involve cyclization of appropriate precursors under controlled temperature and solvent conditions.
Chemical Reactions Analysis
Reactivity: The compound may undergo various chemical reactions typical of piperazine derivatives.
Common Reagents and Conditions: These reactions could include oxidation, reduction, substitution, and cyclization.
Major Products: The specific products formed would depend on the reaction conditions. For example, oxidation might yield N-oxide derivatives, while reduction could lead to saturated piperazines.
Scientific Research Applications
Chemistry: Researchers may explore its reactivity, functionalization, and potential as a building block for other compounds.
Biology and Medicine: Although direct applications are scarce, piperazine derivatives often serve as scaffolds for drug discovery due to their diverse pharmacological properties.
Industry: Its use in industry may involve chemical synthesis or as an intermediate in the production of other compounds.
Mechanism of Action
- Unfortunately, specific information on the mechanism of action for 2-Methyl-5-phenylpiperazinedihydrochloride is not readily available.
- Further research would be needed to understand its interactions with molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds: Other piperazine derivatives, such as 2-Ethyl-5-methylpyrazine (CAS#13925-05-8), share structural similarities.
Uniqueness: The presence of both a methyl group and a phenyl group in 2-Methyl-5-phenylpiperazinedihydrochloride distinguishes it from related compounds.
Properties
Molecular Formula |
C11H18Cl2N2 |
|---|---|
Molecular Weight |
249.18 g/mol |
IUPAC Name |
2-methyl-5-phenylpiperazine;dihydrochloride |
InChI |
InChI=1S/C11H16N2.2ClH/c1-9-7-13-11(8-12-9)10-5-3-2-4-6-10;;/h2-6,9,11-13H,7-8H2,1H3;2*1H |
InChI Key |
OHKHFZCUWUGBPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(CN1)C2=CC=CC=C2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-({5-[(3,5-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanoate](/img/structure/B13516294.png)

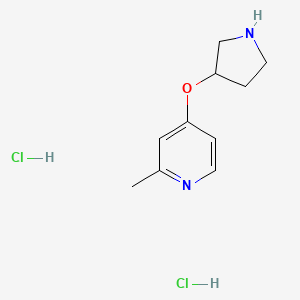

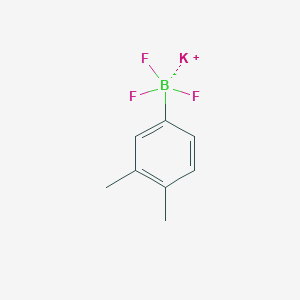


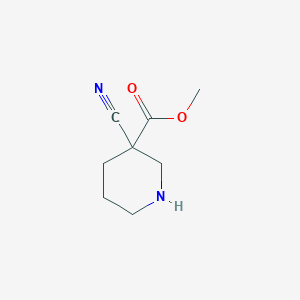
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.1.1]hexane-1-carboxylicacid](/img/structure/B13516354.png)

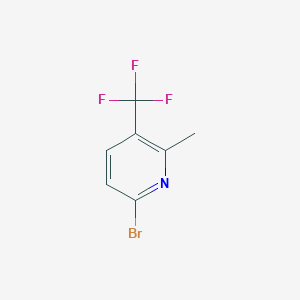

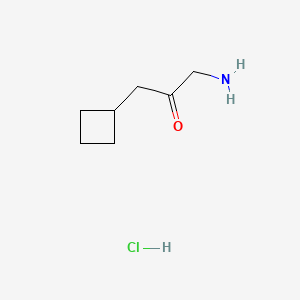
![rac-(1R,3R)-3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylic acid](/img/structure/B13516388.png)
